4,5-Dihydro-2H-benzo[e]indazole
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Overview
Description
4,5-Dihydro-2H-benzo[e]indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a fused benzene and pyrazole ring system, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-2H-benzo[e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with ortho-substituted aromatic aldehydes or ketones, followed by cyclization . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-2H-benzo[e]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include various substituted indazoles, which can exhibit enhanced biological activities or serve as intermediates for further chemical transformations.
Scientific Research Applications
4,5-Dihydro-2H-benzo[e]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2H-benzo[e]indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indazole: A parent compound with similar biological activities but different substitution patterns.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring, known for its antimicrobial and anticancer properties.
Uniqueness: 4,5-Dihydro-2H-benzo[e]indazole is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry and related fields.
Properties
Molecular Formula |
C11H10N2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
4,5-dihydro-3H-benzo[e]indazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
PMZFMFVUBLVADX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2)C3=CC=CC=C31 |
Origin of Product |
United States |
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